Perphenazine sulfoxide

概要

説明

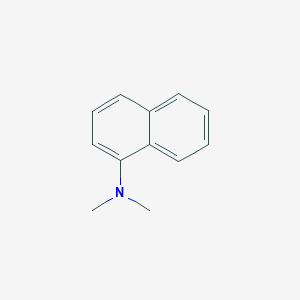

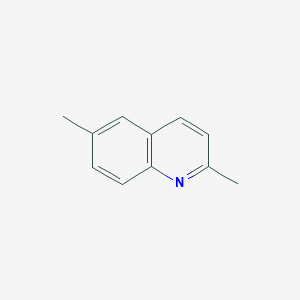

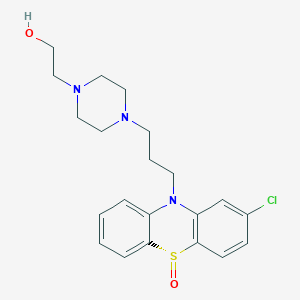

ペルフェナジンスルホキシドは、ピペラジンフェノチアジン系抗精神病薬であるペルフェナジンの代謝物です。主に統合失調症、重度の悪心および嘔吐の治療に使用されます。 この化合物は、脳内のドーパミン受容体を遮断する能力で知られており、精神病の症状を管理するのに役立ちます .

準備方法

合成経路と反応条件: ペルフェナジンスルホキシドの調製には、ペルフェナジンのスルホキシド化が含まれます。 このプロセスでは、一般的に過酸化水素またはm-クロロ過安息香酸などの酸化剤を制御された条件下で使用して、ペルフェナジン分子にスルホキシド基を導入します .

工業生産方法: 工業用では、ペルフェナジンスルホキシドの合成は同様の経路に従いますが、より大規模に行われます。 このプロセスには、トルエンやジメチルベンゼンなどの溶媒の使用、それに続く縮合反応、蒸留、結晶化が含まれ、最終生成物が得られます .

化学反応の分析

反応の種類: ペルフェナジンスルホキシドは、以下を含むさまざまな化学反応を受けます。

酸化: ペルフェナジンからペルフェナジンスルホキシドへの変換。

還元: 特定の条件下でペルフェナジンに戻す可能性のある還元。

置換: 分子内の官能基の置換を含む反応。

一般的な試薬と条件:

酸化: 過酸化水素、m-クロロ過安息香酸。

還元: 水素化リチウムアルミニウムなどの還元剤。

置換: 目的の置換に応じて、さまざまな求核剤と求電子剤。

主要な生成物:

酸化: ペルフェナジンスルホキシド。

還元: ペルフェナジン。

4. 科学研究への応用

ペルフェナジンスルホキシドは、科学研究でいくつかの応用があります。

化学: 製薬製剤中のペルフェナジンの強度、品質、純度、および同一性を決定するために、分析化学における基準物質として使用されます.

生物学: ドーパミン受容体への影響とその神経化学経路における潜在的な役割について研究されています。

医学: 精神病性障害の治療における治療効果と潜在的な副作用について調査されています。

科学的研究の応用

Perphenazine Sulfoxide has several applications in scientific research:

Biology: Studied for its effects on dopamine receptors and its potential role in neurochemical pathways.

Medicine: Investigated for its therapeutic effects in treating psychotic disorders and its potential side effects.

Industry: Utilized in the quality control of pharmaceutical products containing Perphenazine.

作用機序

ペルフェナジンスルホキシドは、脳内のドーパミンD1およびD2受容体に結合してその活性を阻害することにより、その効果を発揮します。この作用は、幻覚や妄想などの精神病の症状を軽減するのに役立ちます。 この化合物は、α-アドレナリン受容体にも結合し、その制吐効果に貢献します .

類似化合物:

クロルプロマジン: ドーパミン受容体遮断作用が類似した別のフェノチアジン系抗精神病薬。

フルフェナジン: 作用機序が類似しているが、薬物動態が異なる、高力価の抗精神病薬.

独自性: ペルフェナジンスルホキシドは、その特定のスルホキシド基のためにユニークです。この基は、薬理作用と代謝安定性に影響を与えます。 この構造的な違いは、他のフェノチアジン系誘導体と比較して、治療効果と副作用プロファイルのばらつきにつながる可能性があります .

類似化合物との比較

Chlorpromazine: Another phenothiazine antipsychotic with similar dopamine receptor-blocking properties.

Fluphenazine: A highly potent antipsychotic with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness: Perphenazine Sulfoxide is unique due to its specific sulfoxide group, which influences its pharmacological activity and metabolic stability. This structural difference can lead to variations in its therapeutic effects and side effect profile compared to other phenothiazine derivatives .

特性

IUPAC Name |

2-[4-[3-(2-chloro-5-oxophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O2S/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)28(21)27)9-3-8-23-10-12-24(13-11-23)14-15-26/h1-2,4-7,16,26H,3,8-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJXTMQMAOYROI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70905735 | |

| Record name | 2-Chloro-10-{3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10078-25-8 | |

| Record name | Perphenazine sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10078-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perphenazine sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010078258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-10-{3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PERPHENAZINE SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S6Q9MQ62M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What analytical methods are used to detect and quantify perphenazine and perphenazine sulfoxide in pharmaceutical formulations?

A2: Liquid chromatography (LC) is a suitable technique for determining both perphenazine and this compound levels in pharmaceutical dosage forms. [] This method allows for separating and quantifying both compounds, enabling researchers to assess the extent of degradation in various formulations.

Q2: Are there studies investigating the pharmacological properties of this compound compared to perphenazine?

A3: While limited information is available on the specific pharmacological activity of this compound, some studies have explored its properties. Two research papers, "[The pharmacological properties of this compound]" [] and "[On the pharmacology of this compound]" [], directly address this topic. Unfortunately, the abstracts for these papers are unavailable, limiting our understanding of their findings. Further investigation into these primary sources is needed to gain a comprehensive understanding of this compound's pharmacological profile.

Q3: Is there information available regarding the urinary excretion of this compound?

A4: Unfortunately, the abstract for the research paper "Urinary excretion of perphenazine and its sulfoxide during administration in oral and long-acting injectable form" [] is unavailable. This study likely provides valuable insights into the metabolic fate of perphenazine and the extent to which it is metabolized into this compound. Access to the full text of this paper would be beneficial in understanding the pharmacokinetic profile of both compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-[[[Dimethyl-[3-(2-prop-2-enoyloxyethoxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethyl prop-2-enoate](/img/structure/B146772.png)

![Ethyl-2-[[(2'-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate](/img/structure/B146777.png)